molecular formula C11H10FN3OS B12302573 2-amino-N-(4-fluorobenzyl)thiazole-5-carboxamide

2-amino-N-(4-fluorobenzyl)thiazole-5-carboxamide

Cat. No.: B12302573
M. Wt: 251.28 g/mol
InChI Key: ZYQGLOFXNUBVHD-UHFFFAOYSA-N
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Description

2-amino-N-(4-fluorobenzyl)thiazole-5-carboxamide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-fluorobenzyl)thiazole-5-carboxamide typically involves the reaction of 2-aminothiazole with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-fluorobenzyl)thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-amino-N-(4-fluorobenzyl)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest. This ultimately results in the inhibition of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the 4-fluorobenzyl group, which imparts distinct chemical and biological properties. This fluorine substitution enhances the compound’s stability and bioactivity, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C11H10FN3OS

Molecular Weight

251.28 g/mol

IUPAC Name

2-amino-N-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C11H10FN3OS/c12-8-3-1-7(2-4-8)5-14-10(16)9-6-15-11(13)17-9/h1-4,6H,5H2,(H2,13,15)(H,14,16)

InChI Key

ZYQGLOFXNUBVHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CN=C(S2)N)F

Origin of Product

United States

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